N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide
Description
The exact mass of the compound this compound is 350.07588479 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-23(20,21)18-9-3-5-12-11-13(7-8-14(12)18)17-16(19)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOUJELWMANHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate its potential as a lead compound in drug discovery. The tetrahydroquinoline framework is known for its biological activities, including anti-inflammatory and anti-cancer properties. Research into similar compounds has shown promise in targeting various biological pathways.
- Anticancer Activity : Compounds with tetrahydroquinoline structures have been studied for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Organic Synthesis
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide can serve as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical modifications:
- Functionalization : The sulfonamide group can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic profiles.
- Synthesis of Complex Molecules : This compound can act as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity of Tetrahydroquinolines
A study demonstrated that tetrahydroquinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity of Sulfonamides
Research on sulfonamide derivatives has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This highlights the potential for this compound to be developed into an antimicrobial agent.
Preparation Methods
Bischler-Napieralski Cyclization
Traditional approaches utilize Bischler-Napieralski cyclization, where β-phenylethylamines undergo intramolecular cyclodehydration in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example, 2-aminobenzyl alcohol derivatives can be cyclized at 120–140°C under microwave irradiation to form 1,2,3,4-tetrahydroquinoline intermediates in 75–90% yield. Microwave activation reduces reaction times from hours to minutes while improving regioselectivity.
Borrowing Hydrogen Methodology
A manganese(I) PN₃ pincer catalyst enables atom-efficient synthesis via dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols. This one-pot cascade reaction proceeds through:
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Dehydrogenation : The catalyst abstracts hydrogen to form an aldehyde intermediate.
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Imine Formation : Condensation with the amine generates a Schiff base.
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Hydrogenation : The catalyst transfers hydrogen back to reduce the imine to the tetrahydroquinoline.
Reaction conditions (120°C, 24 h in DME with KH/KOH base) yield 1,2,3,4-tetrahydroquinolines with >90% selectivity and 65–85% isolated yields.
Introduction of the Ethanesulfonyl Group
Sulfonylation of the tetrahydroquinoline amine is achieved using ethanesulfonyl chloride under Schotten-Baumann conditions:
Sulfonylation Protocol
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Reagents : Tetrahydroquinoline (1 eq), ethanesulfonyl chloride (1.2 eq), dipotassium hydrogen phosphate (2 eq)
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Solvent : Tetrahydrofuran (THF)/water (1:1 v/v)
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Conditions : 0–5°C for 30 min, then room temperature for 3–4 h
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Workup : Quenching with 0.5 M HCl, extraction with ethyl acetate, and drying over Na₂SO₄
This method affords N-(1-ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine in 85–92% purity (GC analysis).
Table 1: Optimization of Sulfonylation Conditions
| Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂HPO₄ | 0 → 25 | 88 | 92 |
| NaHCO₃ | 0 → 25 | 76 | 85 |
| Et₃N | 0 → 25 | 68 | 78 |
Coupling with Thiophene-2-Carboxylic Acid
The final step involves forming the carboxamide bond between the sulfonylated tetrahydroquinoline and thiophene-2-carboxylic acid.
Carbodiimide-Mediated Coupling
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Activation : Thiophene-2-carboxylic acid (1.1 eq) is activated with HATU (1.2 eq) and DIPEA (2 eq) in DMF.
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Coupling : Addition of N-(1-ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) at 0°C, stirred for 12 h at 25°C.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:2) yields the title compound in 78% purity, which is further refined via recrystallization from ethanol/water.
Mixed Anhydride Method
Alternative activation using ethyl chloroformate generates a reactive mixed anhydride intermediate:
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Thiophene-2-carboxylic acid + ClCO₂Et → Mixed anhydride
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Reaction with the amine in THF at −10°C for 2 h.
This route achieves comparable yields (72–80%) but requires stringent temperature control.
Purification and Characterization
Chromatographic Techniques
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HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) resolves impurities, confirming >98% purity.
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Flash Chromatography : Gradient elution (hexane → ethyl acetate) isolates the product with minimal decomposition.
Q & A
Q. Table 1: Comparative Enzyme Inhibition Profiles
| Derivative | nNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | Selectivity (nNOS/eNOS) | Source |
|---|---|---|---|---|
| Ethanesulfonyl | 15 ± 2 | 450 ± 30 | 30× | |
| Methylsulfonyl | 20 ± 3 | 200 ± 20 | 10× |
Q. Table 2: Solubility and Stability Data
| Solvent | Solubility (mg/mL) | Stability (t₁/₂ in liver microsomes) |
|---|---|---|
| PBS (pH 7.4) | 0.12 ± 0.02 | 45 min |
| DMSO | >50 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
